AZD3463

Catalog No.
S549065
CAS No.
1356962-20-3
M.F
C24H25ClN6O
M. Wt
448.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD3463

CAS Number

1356962-20-3

Product Name

AZD3463

IUPAC Name

N-[4-(4-aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine

Molecular Formula

C24H25ClN6O

Molecular Weight

448.9 g/mol

InChI

InChI=1S/C24H25ClN6O/c1-32-22-12-16(31-10-8-15(26)9-11-31)6-7-21(22)29-24-28-14-19(25)23(30-24)18-13-27-20-5-3-2-4-17(18)20/h2-7,12-15,27H,8-11,26H2,1H3,(H,28,29,30)

InChI Key

GCYIGMXOIWJGBU-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)N)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

AZD3463; AZD 3463; AZD-3463.

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)N)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl

Description

The exact mass of the compound N-(4-(4-Aminopiperidin-1-yl)-2-methoxyphenyl)-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine is 448.17784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Breast Cancer Treatment

Specific Scientific Field: This application falls under the field of Oncology, specifically the treatment of Breast Cancer .

Summary of the Application: AZD3463 has been studied for its potential in treating breast cancer, particularly in preventing bone metastasis . It’s used in combination with another anti-cancer agent, DZNep .

Methods of Application: In the study, AZD3463 was used along with DZNep to treat osteoclast precursor cells and breast cancer cells in vitro . An animal model was also developed for in vivo testing .

Results or Outcomes: The combination of DZNep and AZD3463 inhibited breast cancer cell proliferation, colony formation, migration, and invasion . It also ameliorated tumor progression and protected against bone loss .

Application in Bone Metastases Treatment

Specific Scientific Field: This application is in the field of Oncology, specifically in the treatment of Bone Metastases in breast cancer patients .

Summary of the Application: AZD3463, an IGF-1R inhibitor, has been studied for its potential in suppressing breast cancer metastasis to bone .

Methods of Application: The study used the MDA-MB-231BO cell line, an osteotropic metastatic variant of the human breast adenocarcinoma cell line MDA-MB-231, and an in vivo model of breast cancer metastasis to bone .

Results or Outcomes: AZD3463 alleviated IGF-1R phosphorylation promoted by IGF-1 treatment in MDA-MB-231BO cells in a dose-dependent manner . It stimulated cell apoptosis and suppressed proliferation at a level similar to that of 100 µM of ZA .

Application in Neuroblastoma Treatment

Specific Scientific Field: This application is in the field of Oncology, specifically in the treatment of Neuroblastoma .

Summary of the Application: AZD3463 has shown promising results in preclinical testing of neuroblastomas that carry activating ALK mutations .

Methods of Application: The study involved determining the EC50 of AZD3463 for both sorafenib-sensitive and sorafenib-resistant neuroblastoma cells .

Results or Outcomes: The study found that AZD3463 effectively inhibited the growth of neuroblastoma cells, showing potential as a therapeutic agent .

Application in Lung Cancer Treatment

Specific Scientific Field: This application is in the field of Oncology, specifically in the treatment of Lung Cancer .

Summary of the Application: AZD3463 has been studied for its potential in treating lung cancer, particularly in cases where the cancer has developed resistance to crizotinib, a drug used to treat non-small cell lung cancer .

Methods of Application: In the study, AZD3463 was used to treat lung cancer cells that had developed resistance to crizotinib . The effectiveness of AZD3463 was then compared to that of crizotinib .

Results or Outcomes: The study found that AZD3463 was able to inhibit the growth of crizotinib-resistant lung cancer cells . This suggests that AZD3463 could potentially be used as a treatment option for patients whose lung cancer has become resistant to crizotinib .

AZD3463 is a small molecule compound developed by AstraZeneca, primarily recognized as an inhibitor of anaplastic lymphoma kinase and insulin-like growth factor 1 receptor. This compound has garnered attention for its potential in treating various malignancies, particularly those resistant to existing therapies. AZD3463 operates by inhibiting key signaling pathways involved in cancer cell proliferation and survival, making it a candidate for clinical applications in oncology.

Research suggests that AZD3463 acts as a kinase inhibitor [, ]. Kinases are enzymes that play a crucial role in various cellular processes by phosphorylating other proteins. Inhibiting specific kinases can potentially disrupt these processes and offer therapeutic benefits in diseases where abnormal kinase activity is involved [].

AZD3463 functions mainly through the inhibition of anaplastic lymphoma kinase and insulin-like growth factor 1 receptor, leading to the disruption of downstream signaling pathways such as the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin pathway. The compound has been shown to induce apoptosis in cancer cells by affecting these pathways, thereby reducing cell viability and promoting programmed cell death. For example, studies have demonstrated that AZD3463 can significantly lower the phosphorylation of AKT, a critical mediator in cancer progression .

AZD3463 exhibits potent anti-cancer activity across various cancer types, including breast cancer and neuroblastoma. It has been shown to inhibit cell proliferation and induce apoptosis in cells resistant to other treatments. In preclinical models, AZD3463 has effectively suppressed the growth of tumors by targeting the aberrant signaling pathways associated with these malignancies. Its ability to inhibit both anaplastic lymphoma kinase and insulin-like growth factor 1 receptor makes it particularly valuable for treating cancers that exhibit resistance to conventional therapies .

The synthesis of AZD3463 involves multiple steps typical of pharmaceutical compound development. While specific proprietary methods are often not disclosed, general approaches include:

  • Initial Formation: The synthesis begins with the formation of key intermediates through reactions involving amines and aromatic compounds.
  • Cyclization: Subsequent cyclization reactions are employed to form the core structure of AZD3463.
  • Purification: The final product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity level.

These steps ensure that the compound is synthesized with high efficacy and purity suitable for biological testing .

AZD3463 is primarily explored for its applications in oncology, particularly in:

  • Breast Cancer Treatment: It has shown effectiveness in inhibiting metastasis and tumor growth.
  • Neuroblastoma Management: The compound is being studied for its ability to overcome resistance to other treatments like crizotinib.
  • Combination Therapies: AZD3463 is often tested in combination with other agents (e.g., rapamycin) to enhance therapeutic efficacy against resistant cancer types .

Interaction studies have revealed that AZD3463 can alter the pharmacodynamics of other therapeutic agents. For instance, when combined with rapamycin, AZD3463 enhances apoptosis and autophagy in breast cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. Such studies underscore its potential as part of combination therapy regimens aimed at overcoming drug resistance in various cancers .

Several compounds share structural or functional similarities with AZD3463, including:

CompoundTargetPrimary UseUnique Feature
AZD3463Anaplastic lymphoma kinase, insulin-like growth factor 1 receptorBreast cancer, neuroblastomaEffective against crizotinib-resistant tumors
CrizotinibAnaplastic lymphoma kinaseNon-small cell lung cancerResistance development limits efficacy
CeritinibAnaplastic lymphoma kinaseNon-small cell lung cancerMore selective but also faces resistance
LapatinibEpidermal growth factor receptor, human epidermal growth factor receptor 2Breast cancerTargets different receptors than AZD3463

AZD3463's unique dual inhibition mechanism makes it a promising candidate for addressing treatment-resistant cancers, distinguishing it from other compounds within its class .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

448.1778371 g/mol

Monoisotopic Mass

448.1778371 g/mol

Heavy Atom Count

32

Appearance

Light green to green solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

AZD3463

Dates

Modify: 2023-08-15
1: Wang Y, Wang L, Guan S, Cao W, Wang H, Chen Z, Zhao Y, Yu Y, Zhang H, Pang JC,
2: Sampson VB, Vetter NS, Kamara DF, Collier AB, Gresh RC, Kolb EA. Vorinostat

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